
Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone as the starting material.
Formation of Isoindole: The cyclohexanone undergoes a reaction with phthalic anhydride to form the isoindole derivative.
Chiral Resolution: The resulting compound is then subjected to chiral resolution techniques to obtain the (1R,2R)-enantiomer.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Pharmacological Research
Cyclohexanamine derivatives have been investigated for their potential as therapeutic agents in various medical fields:
- CNS Disorders : The compound shows promise in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems. Studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), contributing to mood regulation .
- Anticancer Activity : Preliminary research suggests that Cyclohexanamine derivatives possess anticancer properties by inducing apoptosis in cancer cells. Specific studies have indicated efficacy against certain types of tumors in vitro .
Chiral Catalysis
The chiral nature of Cyclohexanamine makes it an excellent candidate for use as a chiral auxiliary in asymmetric synthesis. Its application in catalyzing reactions to produce enantiomerically pure compounds is an area of active research .
Material Science
Recent advancements have explored the use of Cyclohexanamine in developing new materials:
- Polymer Chemistry : The compound can be utilized to create polymers with specific mechanical properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength .
- Nanotechnology : Research indicates potential applications in nanocomposite materials where Cyclohexanamine acts as a dispersant or stabilizer for nanoparticles .
Case Studies
Several case studies highlight the applications of Cyclohexanamine:
- Case Study on CNS Effects :
- Anticancer Efficacy :
- Chiral Auxiliary Application :
Mechanism of Action
The mechanism by which (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine is unique due to its chiral nature and specific structural features. Similar compounds include:
Cyclohexanamine derivatives: Other cyclohexanamine derivatives with different substituents.
Isoindole derivatives: Compounds containing the isoindole moiety with varying functional groups.
Chiral amines: Other chiral amines used in organic synthesis and pharmaceutical applications.
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to different chemical and biological properties.
Biological Activity
Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)-, commonly referred to as (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing information from various research studies and databases.
- Molecular Formula : C14H20N2
- Molecular Weight : 216.32 g/mol
- CAS Number : 620960-38-5
The compound features a cyclohexylamine backbone substituted with an isoindole moiety, which is crucial for its biological interactions.
Antitumor Activity
Research has indicated that derivatives of cyclohexylamines exhibit antitumor properties. A study focused on the synthesis of cyclohexylamine derivatives reported promising antiproliferative effects against various cancer cell lines. The mechanisms of action are believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
Neuropharmacological Effects
Cyclohexanamine derivatives have been investigated for their neuropharmacological properties. Specifically, compounds similar to (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine have shown potential as modulators of neurotransmitter systems. For instance, studies on bitopic ligands targeting dopamine receptors suggest that structural modifications can enhance receptor affinity and allosteric modulation .
Case Studies
- Anticancer Studies : In a series of experiments evaluating the anticancer activity of cyclohexylamine derivatives, one compound demonstrated a significant reduction in tumor growth in xenograft models. The study highlighted the importance of the isoindole structure in enhancing biological activity .
- Neuropharmacological Assessment : A comparative analysis of several cyclohexylamine derivatives revealed that modifications to the isoindole moiety could lead to increased potency as dopamine receptor modulators. The findings suggest that these compounds may have therapeutic potential for treating disorders like schizophrenia and Parkinson's disease .
The biological activity of (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine is primarily attributed to its interaction with various biological targets:
- Dopamine Receptors : The compound acts as a negative allosteric modulator at dopamine D2 receptors, influencing dopaminergic signaling pathways .
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for cancer cell metabolism and proliferation, contributing to its antitumor effects .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(1R,2R)-2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-2,5-6,13-14H,3-4,7-10,15H2/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGOXXJPGYALOO-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N2CC3=CC=CC=C3C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739496 | |
Record name | (1R,2R)-2-(1,3-Dihydro-2H-isoindol-2-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
620960-38-5 | |
Record name | (1R,2R)-2-(1,3-Dihydro-2H-isoindol-2-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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